molecular formula C13H5ClF6N2O3 B3034520 3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid CAS No. 1823183-96-5

3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid

Cat. No. B3034520
CAS RN: 1823183-96-5
M. Wt: 386.63 g/mol
InChI Key: ZJTGPCLKOXBHPO-UHFFFAOYSA-N
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Description

The compound is a derivative of bipyridine and benzoic acid, both of which are common in organic chemistry . Bipyridines are often used as ligands in coordination chemistry, while benzoic acid derivatives are common in pharmaceuticals and other organic compounds .


Physical And Chemical Properties Analysis

Based on its structure, the compound is likely to be a solid at room temperature . It might be slightly soluble in water, but more soluble in organic solvents .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which include compounds like 3’-chloro-2-oxo-5,5’-bis(trifluoromethyl)-2H-[1,2’-bipyridine]-3-carboxylic acid, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the trifluoromethylpyridine moiety have been granted market approval .

Catalysts in Chemical Reactions

Half-sandwich ruthenium complexes containing 5,5’-bis(trifluoromethyl)-2,2’-bipyridine are highly active catalysts for the anti-Markovnikov hydration of terminal alkynes . A wide range of aliphatic and aromatic alkynes are hydrated at ambient temperature and low loadings of metal .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Fluorinated Organic Compounds

The development of organic compounds containing fluorine has been made possible by the development of trifluoromethylpyridines . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Safety and Hazards

As with any chemical, handling should be done with appropriate safety measures. It’s likely that the compound could be irritating to the skin and eyes .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-5-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5ClF6N2O3/c14-8-2-5(12(15,16)17)3-21-9(8)22-4-6(13(18,19)20)1-7(10(22)23)11(24)25/h1-4H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTGPCLKOXBHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)C(=O)O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5ClF6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid
Reactant of Route 2
3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid
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3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid
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3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid
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3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid

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